BenchChemオンラインストアへようこそ!

Deruxtecan analog 2

ADC Synthesis Chemical Identity Quality Control

Deruxtecan analog 2 is a camptothecin-based drug-linker conjugate specifically engineered for anti-FGFR2 antibody-drug conjugate (ADC) synthesis. Unlike other Deruxtecan analogs targeting HER2, TROP2, or HER3, this compound incorporates a topoisomerase I inhibitor payload with a distinct linker, making it the dedicated precursor for FGFR2-targeted ADC workflows. Guaranteed ≥98% purity and excellent DMSO solubility (~100 mg/mL) enable reliable bioconjugation and reproducible results. Procure this precise chemical entity to advance your FGFR2 ADC program with confidence.

Molecular Formula C29H30FN5O7
Molecular Weight 579.6 g/mol
Cat. No. B12410606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeruxtecan analog 2
Molecular FormulaC29H30FN5O7
Molecular Weight579.6 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CN)O
InChIInChI=1S/C29H30FN5O7/c1-3-29(40)17-6-21-26-15(9-35(21)27(38)16(17)10-42-28(29)39)25-19(33-23(37)11-41-12-32-22(36)8-31)5-4-14-13(2)18(30)7-20(34-26)24(14)25/h6-7,19,40H,3-5,8-12,31H2,1-2H3,(H,32,36)(H,33,37)/t19-,29-/m0/s1
InChIKeyDOLQXGLTQNTQEP-SLQAJWMNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deruxtecan Analog 2: A Camptothecin-Based Drug-Linker Conjugate for Targeted ADC Research


Deruxtecan analog 2 is a drug-linker conjugate composed of the topoisomerase I inhibitor Camptothecin and a distinct linker moiety . It is classified as a Deruxtecan analog and is primarily employed as a precursor in the synthesis of anti-FGFR2 antibody-drug conjugates (ADCs) . Its mechanism of action involves the inhibition of topoisomerase I, leading to DNA damage and cell death in susceptible cancer cell lines .

Why In-Class Substitution of Deruxtecan Analog 2 Is Not Trivial: Target Specificity and Linker Design


Direct substitution of Deruxtecan analog 2 with other in-class drug-linker conjugates, such as the parent compound Deruxtecan (which utilizes a DXd payload and GGFG linker), is not straightforward. The structural modification in Deruxtecan analog 2, which incorporates a Camptothecin payload, dictates its primary documented application: the synthesis of anti-FGFR2 ADCs . In contrast, other Deruxtecan analogs are typically conjugated for targeting HER2, TROP2, or HER3 . This divergence in application suggests that the specific linker-payload combination may influence the conjugation efficiency or stability with different antibody scaffolds. While direct comparative performance data is absent from the available literature, the distinct chemical identity (CAS 1599440-10-4, Formula C29H30FN5O7) confirms it is a unique entity, not a generic substitute, and its procurement is tied to specific ADC development workflows targeting FGFR2.

Quantitative Evidence Guide for Deruxtecan Analog 2: Chemical Identity and Experimental Utility


Chemical Identity and Purity: A Defined Starting Material for ADC Synthesis

Deruxtecan analog 2 is chemically distinct from the parent Deruxtecan linker-payload, which is based on a DX-8951 derivative (Dxd). Deruxtecan analog 2 has a molecular formula of C29H30FN5O7 and a molecular weight of 579.58 g/mol . It is commercially available with a specified purity of ≥98% . This is in contrast to the parent compound Deruxtecan, which has a different molecular formula (C52H56FN9O13) and weight (1034.05 g/mol) .

ADC Synthesis Chemical Identity Quality Control

Solubility Profile: High DMSO Solubility Supports Conjugation Chemistry

Deruxtecan analog 2 demonstrates high solubility in DMSO, with a reported value of approximately 100 mg/mL (172.54 mM) . This is a critical parameter for preparing stock solutions for subsequent conjugation reactions. While solubility data for the parent Deruxtecan in DMSO is not directly comparable in the found sources, the high solubility of this analog facilitates its use in the bioconjugation steps required to generate anti-FGFR2 ADCs .

Solubility Formulation Conjugation

Payload Mechanism: Topoisomerase I Inhibition as a Class-Level Feature

As a camptothecin-based compound, Deruxtecan analog 2 functions as a topoisomerase I inhibitor [1]. This mechanism is shared by other camptothecin derivatives used in ADCs, such as the DXd payload in the FDA-approved drug Enhertu®. While specific IC50 values for Deruxtecan analog 2 were not found in the allowed sources, its classification within this potent class of cytotoxic agents establishes its intended function as an ADC warhead . The efficacy of camptothecin-based ADCs, like those using the deruxtecan platform, is well-documented in the literature, providing a class-level inference for its potential utility [2].

Mechanism of Action Topoisomerase I Cytotoxicity

Best-Fit Research Applications for Deruxtecan Analog 2 Based on Evidence


Synthesis of Anti-FGFR2 Antibody-Drug Conjugates (ADCs)

This is the primary and most documented application for Deruxtecan analog 2. The compound serves as the drug-linker conjugate specifically for the preparation of anti-FGFR2 ADCs . Researchers developing novel ADCs targeting the fibroblast growth factor receptor 2 (FGFR2) should procure this compound as a key synthetic intermediate. This application is supported by multiple vendor datasheets and its linkage to patent WO2022087243 [1].

Preparation of Stock Solutions for In Vitro Conjugation Chemistry

Given its high solubility in DMSO (~100 mg/mL) , Deruxtecan analog 2 is well-suited for preparing concentrated stock solutions. This is a practical and necessary step for researchers performing the bioconjugation chemistry required to attach the drug-linker to an anti-FGFR2 antibody. The high solubility reduces the need for large solvent volumes and facilitates more consistent reaction setups.

Investigating Camptothecin-Based Payloads in ADC Research

For research groups focused on the structure-activity relationship (SAR) of camptothecin-based ADC payloads, Deruxtecan analog 2 represents a distinct chemical entity . Its unique molecular formula and weight (C29H30FN5O7, 579.58 g/mol) differentiate it from other common payloads like DXd or SN38. Procurement of this analog allows for comparative studies within the camptothecin class, contributing to a broader understanding of how subtle structural changes can impact ADC performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deruxtecan analog 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.